molecular formula C12H12N6OS B2544595 4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol CAS No. 1032282-87-3

4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol

Cat. No. B2544595
CAS RN: 1032282-87-3
M. Wt: 288.33
InChI Key: GOOLLRHCPYPZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Amino-3-(4-methoxyphenyl)-1H-pyrazole” is an organic compound with the molecular formula C10H11N3O . It appears as white crystals or powder .


Molecular Structure Analysis

The molecular structure of “5-Amino-3-(4-methoxyphenyl)-1H-pyrazole” consists of a pyrazole ring attached to a methoxyphenyl group .


Physical And Chemical Properties Analysis

“5-Amino-3-(4-methoxyphenyl)-1H-pyrazole” has a melting point of 136.0-145.0°C . It is a white crystalline powder .

Scientific Research Applications

4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol has been used in various scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. Inflammation research has also shown that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol involves its ability to inhibit specific enzymes and signaling pathways. This compound has been shown to inhibit the enzyme adenosine monophosphate deaminase (AMPD), which is involved in cellular energy metabolism. By inhibiting AMPD, this compound can alter cellular energy metabolism and reduce the growth of cancer cells. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines by inhibiting the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has shown that this compound can reduce the production of inflammatory cytokines, leading to a reduction in inflammation. Additionally, this compound has been studied for its potential neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its ability to target specific enzymes and signaling pathways, its unique molecular structure, and its potential applications in various fields. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol, including its potential applications in cancer therapy, inflammation, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity. Overall, this compound has shown significant potential in various scientific research applications and is a valuable tool for studying biochemical and physiological processes.

Synthesis Methods

The synthesis of 4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol involves a series of chemical reactions, starting with the reaction between 4-methoxyphenylhydrazine and ethyl acetoacetate to form 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. This product is then reacted with thiosemicarbazide to form this compound.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation .

properties

IUPAC Name

4-amino-3-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6OS/c1-19-8-4-2-7(3-5-8)9-6-10(15-14-9)11-16-17-12(20)18(11)13/h2-6H,13H2,1H3,(H,14,15)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOLLRHCPYPZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3=NNC(=S)N3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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